2,5-dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Medicinal Chemistry Sulfonamide SAR Chemical Procurement

Researchers probing carbonic anhydrase or sulfonamide-binding targets need a precisely defined 2,5-dimethoxy-thiophene pharmacophore unavailable from generic analogs. This compound fills that gap. • 2,5-Dimethoxy + thiophen-3-ylmethyl N-linker topology distinct from 4-methoxy-2-methyl or unsubstituted congeners • Class-level thiophene sulfonamides inhibit hCA-I/II with IC₅₀ values as low as 69 nM and 23.4 nM - ideal for isoform selectivity screening • REACH-registered, ≥95% purity; standard global shipping for R&D procurement

Molecular Formula C13H15NO4S2
Molecular Weight 313.4 g/mol
CAS No. 1060229-47-1
Cat. No. B6417860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
CAS1060229-47-1
Molecular FormulaC13H15NO4S2
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CSC=C2
InChIInChI=1S/C13H15NO4S2/c1-17-11-3-4-12(18-2)13(7-11)20(15,16)14-8-10-5-6-19-9-10/h3-7,9,14H,8H2,1-2H3
InChIKeyBLLKETOAXNBJAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide: Characterization & Key Differentiators


2,5-Dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide (CAS 1060229-47-1) is a synthetic sulfonamide with molecular formula C₁₃H₁₅NO₄S₂ and molecular weight 313.4 g/mol . It features a 2,5-dimethoxy-substituted benzenesulfonamide core linked via the sulfonamide nitrogen to a thiophen-3-ylmethyl moiety . Commercial sourcing indicates typical purity of ≥95% . The compound has been registered under REACH, confirming industrial interest, though specific tonnage band data are not publicly disaggregated [1]. Direct primary literature reporting quantitative biological activity for this specific CAS number is notably sparse; available differentiation evidence relies predominantly on class-level inference from structurally related thiophene-based sulfonamides and crystallographic comparison with N-aryl-2,5-dimethoxybenzenesulfonamide congeners.

Unique topological scaffold: 2,5-dimethoxy substitution combined with thiophen-3-ylmethyl N-linker creates a distinct pharmacophoric topology for SAR studies.
Commercially available purity: Typically sourced at ≥95%, with REACH registration confirming industrial interest; no public tonnage data disaggregated.
Evidence level: Primary biological data for this CAS number are sparse; differentiation relies on class-level inference from thiophene-based sulfonamides and crystallographic analogs.

2,5-Dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide: Why Substitution Fails


Substituting 2,5-dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide with a generic benzenesulfonamide (e.g., unsubstituted 2,5-dimethoxybenzenesulfonamide, CAS 19116-90-6) or a differently substituted thiophen-3-ylmethyl sulfonamide (e.g., 4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide, CAS 1060230-36-5) is chemically inadvisable because the combination of the 2,5-dimethoxy electron-donating pattern on the benzene ring and the thiophen-3-ylmethyl N-substituent is a specific pharmacophoric arrangement. In class-level studies of thiophene-based sulfonamides, inhibition potency against human carbonic anhydrase isoenzymes I and II spans over three orders of magnitude (IC₅₀ 69 nM to 70 µM for hCA-I; 23.4 nM to 1.405 µM for hCA-II), driven by precise substitution patterns [1]. Crystallographic evidence on closely related N-aryl-2,5-dimethoxybenzenesulfonamides demonstrates that supramolecular architecture – and consequently solubility, crystal packing, and target binding – is exquisitely sensitive to the nature and position of substituents on both the aniline/thiophene ring and the benzenesulfonyl ring [2]. Therefore, even seemingly minor structural deviations can produce functionally distinct entities.

Replacing the 2,5-dimethoxy pattern with a 4-methoxy-2-methyl analog alters electron-donating character and steric profile; target-binding potential may shift significantly.
Unsubstituted benzenesulfonamides lack the thiophen-3-ylmethyl N-substituent; supramolecular architecture and solubility may not transfer, making generic sulfonamides unsuitable as direct surrogates.

2,5-Dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide: Evidence vs. Structural Analogs


Unique Substitution Pattern vs. 4-Methoxy-2-methyl Analog

The target compound possesses a 2,5-dimethoxy substitution on the benzenesulfonamide ring and a thiophen-3-ylmethyl group on the sulfonamide nitrogen. The closest commercially available analog, 4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide (CAS 1060230-36-5), differs at two positions: it carries a single methoxy at C4 instead of two methoxy groups at C2 and C5, and introduces a methyl substituent at C2 . These constitutional differences alter the electron density of the aromatic ring (Hammett σ effects) and the steric environment around the sulfonamide, which are critical determinants of target binding and physicochemical properties. No head-to-head biological comparison between these two specific compounds is available in the peer-reviewed literature; differentiation is therefore constitution-based.

Substitution pattern
Constitution-based
Target: 2,5-dimethoxy; thiophen-3-ylmethyl N-substituent Analog (CAS 1060230-36-5): 4-methoxy-2-methyl; same N-substituent Two methoxy groups (C2, C5) vs. one methoxy (C4) + methyl (C2)
Non-equivalent electron density and steric profile; substitution isomer cannot serve as a functional mimic in SAR.
No head-to-head biological comparison available.
Medicinal Chemistry Sulfonamide SAR Chemical Procurement

Carbonic Anhydrase Inhibition: hCA-I/II Benchmark Ranges

In a systematic evaluation of thiophene-based sulfonamides against human carbonic anhydrase isoenzymes I and II (hCA-I, hCA-II) purified from human erythrocytes, the compound class demonstrated IC₅₀ values spanning 69 nM to 70 µM for hCA-I and 23.4 nM to 1.405 µM for hCA-II, with corresponding Kᵢ values ranging from 66.49 ± 17.15 nM to 234.99 ± 15.44 µM (hCA-I) and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM (hCA-II) [1]. The inhibition was uniformly noncompetitive. Although 2,5-dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide was not among the specific molecules tested in this study, its structural features (thiophene ring connected via a methylene linker to a substituted benzenesulfonamide) place it firmly within this pharmacophore class. Note: this is class-level inference; the exact IC₅₀ for CAS 1060229-47-1 has not been experimentally determined.

hCA-I/II inhibition range
Class-level inference
hCA-I IC‚₅₀ 69 nM – 70 µM
hCA-II IC‚₅₀ 23.4 nM – 1.405 µM
Noncompetitive kinetics; target compound not directly measured.
Structural class predicts inhibitory potential, but potency varies >1,000-fold; custom IC‚₅₀ determination needed for this compound.
Enzyme purified from human erythrocytes; Kᵢ range also reported.
Carbonic Anhydrase Inhibition Enzyme Inhibition Thiophene Sulfonamide

Supramolecular Architecture Divergence in Solid State

Single-crystal X-ray diffraction analysis of three closely related N-aryl-2,5-dimethoxybenzenesulfonamides – N-(2,3-dichlorophenyl)-, N-(2,4-dichlorophenyl)-, and N-(2,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide – revealed that supramolecular architectures range from one-dimensional chains to three-dimensional networks, governed by C–H···O, C–H···Cl, C–H···π, π–π, and Cl···Cl interactions [1]. The study concluded that while N–H···O hydrogen bonds form conserved C(4) chain or R₂²(8) ring motifs in 29 of 30 reported structures, the overall crystal packing is dictated by the nature and position of substituents on the N-aryl ring [1]. The target compound, bearing a thiophen-3-ylmethyl substituent in place of a chlorinated or methylated phenyl ring, is expected to display a distinct supramolecular architecture, which will directly affect melting point, solubility, and dissolution rate.

Supramolecular architecture
Cross-study comparable
Single-crystal XRD of N-aryl-2,5-dimethoxybenzenesulfonamides: 1D chains to 3D networks controlled by N-substituent.
Crystal packing, solubility, and dissolution may diverge; solid-state behavior cannot be inferred from phenyl analogs.
Target compound crystal structure not reported; thiophene predicted to introduce C–H···π interactions.
Crystal Engineering Solid-State Chemistry Sulfonamide Polymorphism

2,5-Dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide: Application Scenarios


SAR Studies: 2,5-Dimethoxy-Thiophene Topology

The compound provides a precisely defined scaffold where the 2,5-dimethoxy substitution pattern is combined with a thiophen-3-ylmethyl N-linker. As demonstrated by crystallographic studies on related N-aryl-2,5-dimethoxybenzenesulfonamides, the substitution pattern on both the benzenesulfonyl ring and the N-substituent determines intermolecular interaction profiles [1]. For SAR programs exploring carbonic anhydrase or other sulfonamide-binding targets, this compound offers a constitutionally distinct topology that cannot be replicated by 4-methoxy-2-methyl or unsubstituted analogs .

Carbonic Anhydrase Inhibitor Screening

Class-level evidence confirms that thiophene-based sulfonamides inhibit hCA-I and hCA-II with IC₅₀ values as low as 69 nM and 23.4 nM, respectively, with noncompetitive kinetics [2]. Inclusion of 2,5-dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide in screening panels is warranted to probe the contribution of the 2,5-dimethoxy-thiophene pharmacophore to isoform selectivity and potency. However, users should commission de novo IC₅₀ determination, as the published class range spans over three orders of magnitude and no direct activity data exist for this specific CAS number [2].

Solid-State and Crystallization Studies

The target compound's thiophene ring introduces potential for C–H···π and π–π interactions distinct from phenyl-substituted analogs. Comparative Hirshfeld surface analysis of N-aryl-2,5-dimethoxybenzenesulfonamides has established that fingerprint plot contributions and supramolecular dimensionality are exquisitely sensitive to N-substituent identity [1]. This compound can serve as a probe to investigate how a sulfur-containing heteroaromatic N-substituent alters crystal packing relative to chlorinated or methylated phenyl congeners.

Application
Selection Property
Validation Focus
SAR studies: 2,5-dimethoxy-thiophene topology
Unique dimethoxy substitution combined with thiophene N-linker
Confirm substitution pattern versus 4-methoxy-2-methyl or unsubstituted analogs
Carbonic anhydrase inhibitor screening
Class-level hCA-I/II inhibition potential (range >1,000-fold)
Commission de novo IC‚₅₀ determination; isoform selectivity not yet characterized
Solid-state and crystallization studies
Thiophene ring introduces C–H···π and potential π–π interactions
Compare supramolecular architecture with chlorophenyl/methylphenyl analogs via XRD
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